Cas no 1806542-25-5 (4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid)

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid

-

- インチ: 1S/C12H12Br2O4/c13-4-3-10(15)9-5-7(6-14)1-2-8(9)11(16)12(17)18/h1-2,5,11,16H,3-4,6H2,(H,17,18)

- InChIKey: UJEBETBMPODHKO-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C(C(=O)O)O)=C(C(CCBr)=O)C=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 309

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 74.6

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024905-250mg |

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid |

1806542-25-5 | 97% | 250mg |

494.40 USD | 2021-06-18 | |

| Alichem | A015024905-500mg |

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid |

1806542-25-5 | 97% | 500mg |

806.85 USD | 2021-06-18 | |

| Alichem | A015024905-1g |

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid |

1806542-25-5 | 97% | 1g |

1,490.00 USD | 2021-06-18 |

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid 関連文献

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acidに関する追加情報

Chemical Profile of 4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic Acid (CAS No. 1806542-25-5)

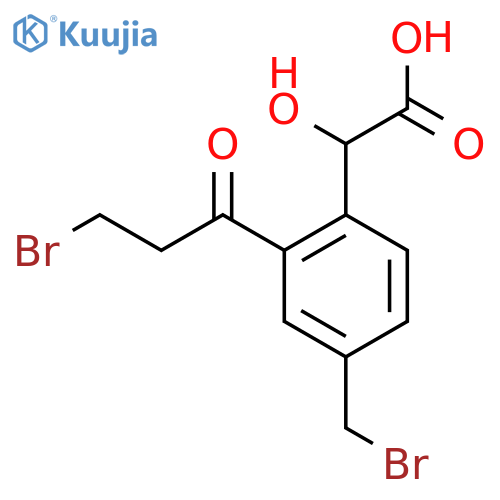

4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid, identified by its Chemical Abstracts Service (CAS) number 1806542-25-5, is a specialized organic compound with significant utility in the field of pharmaceutical chemistry and synthetic biology. This compound features a unique structural framework comprising a mandelic acid core, substituted with both bromomethyl and 3-bromopropanoyl functional groups. Such structural attributes make it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The presence of bromomethyl (-CH₂Br) and 3-bromopropanoyl (-CH₂CH(Br)COOH) substituents on the mandelic acid backbone imparts distinct reactivity, enabling diverse chemical transformations. These functional groups are particularly valuable in medicinal chemistry due to their ability to participate in nucleophilic substitution reactions, allowing for the facile introduction of other pharmacophoric moieties. This characteristic has positioned 4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid as a building block for constructing pharmacologically active compounds.

In recent years, there has been growing interest in exploring the potential of this compound in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, its structural motif bears resemblance to natural products known for their antimicrobial and anti-inflammatory properties. Researchers have leveraged its reactivity to develop derivatives with enhanced binding affinity to specific enzyme targets, such as kinases and proteases implicated in cancer and inflammatory diseases.

One notable application lies in the development of proteasome inhibitors, which are critical in managing certain types of cancers. The bromomethyl group facilitates the introduction of warhead molecules that can covalently bind to catalytic residues on the proteasome active site, disrupting protein degradation and thereby modulating cellular processes. Additionally, the 3-bromopropanoyl moiety can be used to append solubilizing or lipophilic groups, optimizing drug-like properties such as bioavailability and tissue distribution.

The compound's utility extends beyond oncology; it has also been explored in the design of antibiotics targeting resistant bacterial strains. By modifying its structure through palladium-catalyzed cross-coupling reactions or other transition-metal-mediated transformations, chemists have generated libraries of analogs with improved efficacy against Gram-negative pathogens. These efforts align with global initiatives to combat antimicrobial resistance by providing novel scaffolds for drug discovery.

Advances in computational chemistry have further enhanced the practicality of 4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid as a synthetic intermediate. Molecular modeling studies predict its compatibility with fragment-based drug design approaches, where virtual screening identifies promising lead compounds that can be refined through iterative chemical modifications. This synergy between experimental synthesis and computational prediction accelerates the time-to-market for new therapeutics.

The compound's role in material science is also emerging as an area of interest. Its ability to undergo polymerization or copolymerization with other monomers allows for the creation of functionalized polymers with applications ranging from drug delivery systems to smart materials capable of responding to environmental stimuli. Such innovations underscore its versatility beyond traditional pharmaceutical applications.

From a synthetic perspective, CAS No. 1806542-25-5 exemplifies how strategic functionalization can yield compounds with broad utility across multiple disciplines. The interplay between steric hindrance provided by the mandelic acid ring and electronic effects induced by bromine substituents offers chemists precise control over reaction outcomes. This level of tunability is essential for optimizing synthetic pathways toward high-yielding processes suitable for industrial-scale production.

Future directions may explore its incorporation into biocatalytic cascades where enzymes facilitate sequential transformations under mild conditions. Such green chemistry approaches align with sustainable manufacturing practices by reducing reliance on harsh reagents and minimizing waste generation. The adaptability of 4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid makes it a candidate for such innovations.

In conclusion, 4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid (CAS No. 1806542-25-5) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique structural features enable diverse applications spanning medicinal chemistry, materials science, and biotechnology. As research continues to uncover new methodologies for leveraging its reactivity, this compound is poised to remain integral to advancements across multiple scientific domains.

1806542-25-5 (4-(Bromomethyl)-2-(3-bromopropanoyl)mandelic acid) 関連製品

- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)

- 1401666-52-1((S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide)

- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)

- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)

- 14472-80-1(4-(4-Chlorophenyl)cyclohexanone)

- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)

- 1499380-82-3(1-(3-bromo-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid)

- 1207008-79-4(N'-(5-methyl-1,2-oxazol-3-yl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}ethanediamide)

- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))